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molecular formula C14H14O2S B8320429 4-(4-Methoxybenzylthio)phenol

4-(4-Methoxybenzylthio)phenol

Cat. No. B8320429
M. Wt: 246.33 g/mol
InChI Key: YTQYLZXXYHMHBP-UHFFFAOYSA-N
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Patent
US05254578

Procedure details

A solution of 50.47 g of p-hydroxythiophenol in 250 ml of tetrahydrofuran was added to a suspension of 38.40 g of sodium hydride (as a 55% w/w dispersion in mineral oil) in 380 ml of dimethylformamide, whilst ice-cooling, and under an atmosphere of nitrogen, and the resulting mixture was stirred for 0.5 hour. At the end of this time, a solution of 54.2 ml of p-methoxybenzyl chloride in 120 ml of tetrahydrofuran was added dropwise to the resulting mixture, which was then stirred for 1 hour. The reaction mixture was then neutralized by adding acetic acid, whilst ice-cooling, after which it was poured into water. The mixture was then extracted with ethyl acetate, and the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order. The resulting solution was then dried, after which the solvent was removed by distillation under reduced pressure, and the residue was purified by column chromatography through silica gel, using a 1:3 by volume mixture of cyclohexane and tetrahydrofuran as the eluent. The eluted product was recrystallized from a mixture of tetrahydrofuran and hexane, to afford 88.99 g of the title compound.
Quantity
50.47 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.C(O)(=O)C>O1CCCC1.CN(C)C=O.O>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][S:8][C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.47 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
38.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
380 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
54.2 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under an atmosphere of nitrogen, and the resulting mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst ice-cooling
STIRRING
Type
STIRRING
Details
was then stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order
CUSTOM
Type
CUSTOM
Details
The resulting solution was then dried
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of cyclohexane and tetrahydrofuran as the eluent
CUSTOM
Type
CUSTOM
Details
The eluted product was recrystallized from a mixture of tetrahydrofuran and hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=CC=C(CSC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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